molecular formula C21H43N11O6 B1599830 L-Arginine, L-lysyl-L-arginyl-L-seryl- CAS No. 193613-75-1

L-Arginine, L-lysyl-L-arginyl-L-seryl-

Cat. No. B1599830
M. Wt: 545.6 g/mol
InChI Key: PXOPRMBOLQDHOB-AJNGGQMLSA-N
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Description

“L-Arginine, L-lysyl-L-arginyl-L-seryl-” is a peptide made up of four amino acids: L-Arginine, L-lysine, L-arginine, and L-serine. L-Arginine is an amino acid that plays a crucial role in various bodily processes. It’s necessary for the production of nitric oxide, a signaling molecule needed for blood flow regulation, mitochondrial function, and cellular communication . It also acts as a precursor to other amino acids, including glutamate, proline, and creatine, and is essential for the health and functioning of your immune system .


Synthesis Analysis

L-Arginine can be synthesized from the amino acid citrulline through the breakdown of body proteins, or it can be obtained through dietary protein intake . It’s concentrated in certain protein-rich foods, including meat, poultry, dairy, nuts, soy products, and fish .


Molecular Structure Analysis

The molecule “L-Arginine, L-lysyl-L-arginyl-L-seryl-” contains a total of 80 bonds; 37 non-H bonds, 6 multiple bonds, 20 rotatable bonds, 6 double bonds, 1 carboxylic acid (aliphatic), 3 secondary amides (aliphatic), 2 guanidine derivatives, and 6 primary amines .


Chemical Reactions Analysis

L-Arginine plays a role in building protein. The body uses protein to help build muscle and rebuild tissue. It converts this amino acid into the chemical nitric oxide, which helps the blood vessels open .


Physical And Chemical Properties Analysis

L-Arginine is an amino acid that helps the body build protein. Your body usually makes all the L-arginine it needs . It’s also found in most protein-rich foods, including fish, red meat, poultry, soy, whole grains, beans, and dairy products .

Scientific Research Applications

Regulation of Immune Responses

L-Arginine is crucial for immune function, where it serves as a substrate for arginase and nitric oxide synthase, enzymes involved in lymphocyte suppression pathways. The metabolism of L-arginine by myeloid cells can impair lymphocyte responses to antigens during immune responses and tumor growth. This underscores the importance of L-arginine metabolism in immunity under both physiological and pathological conditions (Bronte & Zanovello, 2005).

Endothelial Function and Vascular Tone

L-Arginine plays a vital role in regulating endothelial function and vascular tone, impacting conditions such as hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus. Supplementation with L-arginine can positively affect these conditions by improving endothelial function, suggesting a potential therapeutic application for cardiovascular diseases (Gambardella et al., 2020).

Electricity Generation in Microbial Fuel Cells

Amino acids, including L-Arginine, have been tested as substrates in microbial fuel cells, demonstrating the potential for bioenergy production. L-Arginine's involvement in this process highlights its versatility and potential application in renewable energy technologies (Yang et al., 2012).

Bone Metabolism and Growth

L-Arginine and L-Lysine stimulate cultured human osteoblasts, indicating their involvement in bone metabolism and growth. These amino acids can affect the production of factors required for matrix synthesis and activate cell proliferation, potentially offering therapeutic benefits for bone health (Torricelli et al., 2002).

Metabolic Engineering for Production of L-Arginine and Derivatives

The metabolic engineering of microorganisms for the production of L-Arginine and its derivatives, such as L-Ornithine, putrescine, and cyanophycin, demonstrates the industrial and medicinal importance of these compounds. Through systems metabolic engineering, genetically defined microorganisms can be efficiently constructed for overproduction of L-Arginine and related compounds, offering potential for therapeutic use and industrial applications (Shin & Lee, 2014).

Safety And Hazards

Although healthcare professionals consider L-arginine safe in moderate doses, too much can cause severe side effects, including death . It’s also important to understand how the supplement may interact with the body and additional medications before taking it .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43N11O6/c22-8-2-1-5-12(23)16(34)30-13(6-3-9-28-20(24)25)17(35)32-15(11-33)18(36)31-14(19(37)38)7-4-10-29-21(26)27/h12-15,33H,1-11,22-23H2,(H,30,34)(H,31,36)(H,32,35)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOPRMBOLQDHOB-AJNGGQMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N11O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437855
Record name L-Arginine, L-lysyl-L-arginyl-L-seryl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arginine, L-lysyl-L-arginyl-L-seryl-

CAS RN

193613-75-1
Record name L-Arginine, L-lysyl-L-arginyl-L-seryl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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